

# Brilaroxazine in Rodent Models of Psychosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Brilaroxazine (RP5063) is a novel multimodal dopamine and serotonin receptor modulator under investigation for the treatment of schizophrenia and other neuropsychiatric disorders.[1] [2] It functions as a dopamine-serotonin system stabilizer, exhibiting partial agonist activity at dopamine D2, D3, D4, and serotonin 5-HT1A receptors, while acting as an antagonist at 5-HT2B, 5-HT6, and 5-HT7 receptors. This unique pharmacological profile suggests its potential to address both the positive and negative symptoms of psychosis with a favorable side-effect profile.[2][3] Preclinical evaluation in established rodent models of psychosis has provided proof-of-concept for its antipsychotic-like efficacy.[1] These models are crucial for screening potential antipsychotic compounds and elucidating their mechanisms of action.

This document provides detailed application notes and protocols for the use of **brilaroxazine** in three key rodent models of psychosis: apomorphine-induced climbing in mice, apomorphine-induced deficit in prepulse inhibition (PPI) in rats, and dizocilpine (MK-801)-induced hyperlocomotion and stereotypy in rats.

## Mechanism of Action: Dopamine-Serotonin System Stabilization



## Methodological & Application

Check Availability & Pricing

Brilaroxazine's therapeutic potential is attributed to its distinct interaction with key neurotransmitter systems implicated in the pathophysiology of psychosis. Its partial agonism at D2/D3/D4 receptors allows it to modulate dopaminergic activity, reducing hyperactivity in brain regions where dopamine is excessive (implicated in positive symptoms) and enhancing it where it is deficient (associated with negative and cognitive symptoms). Furthermore, its potent partial agonism at 5-HT1A receptors and antagonism at other serotonin receptor subtypes contribute to its antipsychotic and potential pro-cognitive effects.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. esmed.org [esmed.org]
- 2. Brilaroxazine Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Brilaroxazine in Rodent Models of Psychosis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8230428#brilaroxazine-treatment-in-rodent-models-of-psychosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com